

"potential therapeutic targets of 1-Azepanyl(3-piperidinyl)methanone"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Azepanyl(3piperidinyl)methanone

Cat. No.:

B1306151

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In-depth Technical Guide: 1-Azepanyl(3-piperidinyl)methanone

Initial Assessment: Extensive literature and database searches for "1-Azepanyl(3-piperidinyl)methanone" (CAS RN: 690632-28-1) did not yield specific data regarding its therapeutic targets, mechanism of action, associated signaling pathways, or quantitative biological data. This suggests that while the compound is commercially available as a chemical entity, it has not been the subject of in-depth pharmacological investigation, or such studies have not been published in publicly accessible literature.

The following guide, therefore, explores the potential therapeutic avenues of the broader class of azepanyl piperidinyl methanone derivatives based on available research on structurally related compounds. This information may serve as a foundational resource for initiating research and development efforts on **1-Azepanyl(3-piperidinyl)methanone**.

Potential Therapeutic Arenas for Azepanyl Piperidinyl Methanone Scaffolds

The chemical scaffold of azepanyl piperidinyl methanone is present in various compounds that have been investigated for a range of therapeutic applications. The key to their biological activity often lies in the specific substitutions on the piperidine and azepane rings, as well as the nature of the group attached to the methanone moiety.



Based on the analysis of related structures, potential therapeutic targets for derivatives of this scaffold could include:

- · G-Protein Coupled Receptors (GPCRs):
 - Histamine H3 Receptors: Derivatives of azepane and piperidine have been synthesized and evaluated as histamine H3 receptor ligands. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are being investigated for their potential in treating neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
 - Serotonin (5-HT) Receptors: Research has been conducted on azepine derivatives as dual 5-HT7 and 5-HT2 receptor antagonists. The 5-HT7 receptor is implicated in the regulation of circadian rhythms, mood, and cognition, making it a target for antidepressants and anxiolytics. The 5-HT2A receptor is a key target for atypical antipsychotics.

Enzymes:

 Factor Xa: Piperidine diamine derivatives have been explored as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa inhibitors are used as anticoagulants for the prevention and treatment of thromboembolic diseases.

Experimental Protocols for Target Validation and Compound Characterization

Should a researcher wish to investigate the therapeutic potential of **1-Azepanyl(3-piperidinyl)methanone**, a general workflow for target identification and validation would be necessary.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel compound against a panel of potential targets and characterizing its activity.





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Caption: General workflow for drug discovery.

Methodologies for Key Experiments

Radioligand Binding Assay (for GPCRs):

- Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells).
- Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors).
- Incubation: Incubate the cell membranes with a known radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound (1-Azepanyl(3-piperidinyl)methanone).
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., for Factor Xa):

- Reagents: Use purified Factor Xa enzyme, a chromogenic substrate for Factor Xa, and the test compound.
- Assay Buffer: Perform the assay in a suitable buffer (e.g., Tris-HCl buffer with physiological pH).



- Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.
- Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate.
- Detection: Monitor the change in absorbance over time using a spectrophotometer, which corresponds to the rate of substrate cleavage.
- Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

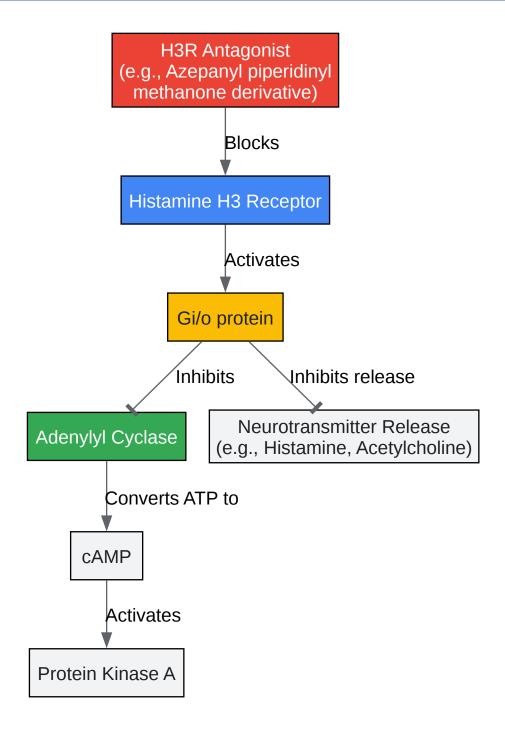
Potential Signaling Pathways

Should **1-Azepanyl(3-piperidinyl)methanone** or its derivatives show activity against GPCRs like the histamine H3 or serotonin receptors, they would likely modulate downstream signaling pathways.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.





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Caption: Histamine H3 receptor signaling pathway.

Quantitative Data Summary

As no specific quantitative data for **1-Azepanyl(3-piperidinyl)methanone** is available, the following table presents hypothetical data for a related derivative targeting the Histamine H3 receptor to illustrate how such data would be presented.



Compound ID	Target	Assay Type	Ki (nM)	IC50 (nM)	EC50 (nM)
APM- Derivative-1	Histamine H3 Receptor	Radioligand Binding	15.2	25.8	-
APM- Derivative-1	Histamine H3 Receptor	cAMP Functional Assay	-	-	45.3 (Antagonist)
APM- Derivative-1	Histamine H1 Receptor	Radioligand Binding	>10,000	>10,000	-
APM- Derivative-1	M1 Muscarinic Receptor	Radioligand Binding	>5,000	>5,000	-

Conclusion

While **1-Azepanyl(3-piperidinyl)methanone** itself lacks published pharmacological data, the broader class of azepanyl piperidinyl methanone derivatives holds potential for the development of novel therapeutics, particularly in the area of neurological disorders and thrombosis. The information and methodologies presented in this guide offer a starting point for researchers interested in exploring the therapeutic utility of this chemical scaffold. Further investigation through systematic screening and structure-activity relationship (SAR) studies would be required to elucidate the specific biological targets and therapeutic potential of **1-Azepanyl(3-piperidinyl)methanone**.

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